1-(tert-Butyl) 2-methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-pyrrole-1,2-dicarboxylate

CAS No.:

Cat. No.: VC17347801

Molecular Formula: C20H32BNO6

Molecular Weight: 393.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H32BNO6 |

|---|---|

| Molecular Weight | 393.3 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]pyrrole-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C20H32BNO6/c1-18(2,3)26-17(24)22-13-11-14(15(22)16(23)25-8)10-9-12-21-27-19(4,5)20(6,7)28-21/h11,13H,9-10,12H2,1-8H3 |

| Standard InChI Key | FLJZMQVQEMZLOW-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CCCC2=C(N(C=C2)C(=O)OC(C)(C)C)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

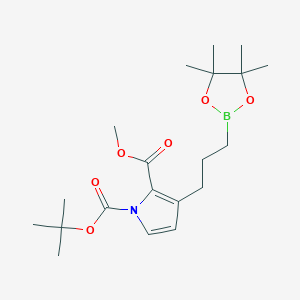

The compound’s IUPAC name, 1-O-tert-butyl 2-O-methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]pyrrole-1,2-dicarboxylate, reflects its multifunctional architecture. Key structural attributes include:

-

A pyrrole ring substituted at the 1- and 2-positions with tert-butyl and methyl carboxylates, respectively.

-

A 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl side chain at the 3-position, introducing boronic ester functionality.

Table 1 summarizes its physicochemical properties derived from experimental data :

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₃₂BNO₆ |

| Molecular Weight | 393.3 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]pyrrole-1,2-dicarboxylate |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CCCC2=C(N(C=C2)C(=O)OC(C)(C)C)C(=O)OC |

| InChI Key | FLJZMQVQEMZLOW-UHFFFAOYSA-N |

The tert-butyl group enhances steric protection of the 1-position carboxylate, while the methyl ester at the 2-position offers a balance between stability and reactivity. The pinacol boronate group facilitates Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern aryl-aryl bond formation .

Synthetic Routes and Methodological Insights

Hypothesized Synthesis

While no explicit synthesis for this compound is documented, its structure suggests a multi-step route involving:

-

Pyrrole Core Formation: Likely via Paal-Knorr condensation or transition metal-catalyzed cyclization.

-

Side Chain Introduction: A propyl spacer with a boronic ester group could be appended via alkylation or Mitsunobu reaction.

-

Carboxylate Protection: Sequential protection of carboxylates using tert-butyl and methyl esters.

A related synthesis of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate (C₁₅H₂₆BNO₄) involves iridium-catalyzed C–H borylation of a pyrrole precursor, followed by esterification . Similar strategies may apply here, though the presence of dual carboxylates complicates regioselectivity.

Challenges in Boronate Group Installation

Introducing boronate groups to nitrogen-containing heterocycles often faces deprotection issues. For example, attempts to synthesize 1-(4-boronobenzyl)-1H-pyrrole via pinacol ester intermediates failed due to incomplete deprotection, necessitating late-stage boronation . This underscores the sensitivity of boronate groups to acidic or basic conditions, which may necessitate orthogonal protecting strategies for the target compound.

Research Limitations and Future Directions

Synthetic Scalability

Multi-step syntheses with sensitive intermediates often suffer from low yields. For example, late-stage boronation of 1-(4-bromobenzyl)-1H-pyrrole achieved only 52% yield , highlighting the need for improved catalytic systems or protecting group strategies.

Unexplored Reactivity

The interplay between the pyrrole’s aromaticity, boronate’s Lewis acidity, and ester groups’ electronic effects remains underexplored. Computational studies could elucidate synergistic effects influencing reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume